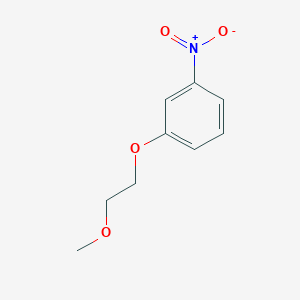

1-(2-Methoxy-ethoxy)-3-nitro-benzene

Description

1-(2-Methoxy-ethoxy)-3-nitro-benzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the meta position and a 2-methoxy-ethoxy (-OCH₂CH₂OCH₃) group at the para position. Its molecular formula is C₉H₁₁NO₄ (CAS: 131770-49-5), with a molar mass of 197.19 g/mol . The compound is synthesized for applications in organic chemistry, pharmaceuticals, and materials science, where its substituents influence reactivity, solubility, and electronic properties.

Properties

IUPAC Name |

1-(2-methoxyethoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXOUNZKSILZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-ethoxy)-3-nitro-benzene typically involves the nitration of 1-(2-Methoxy-ethoxy)-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to enhance safety by minimizing the handling of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-ethoxy)-3-nitro-benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

Substitution: The methoxy-ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium dithionite in an aqueous medium.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the methoxy-ethoxy group.

Major Products Formed

Reduction: The major product formed from the reduction of this compound is 1-(2-Methoxy-ethoxy)-3-amino-benzene.

Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Scientific Research Applications

1-(2-Methoxy-ethoxy)-3-nitro-benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be modified to create derivatives with potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethoxy)-3-nitro-benzene depends on its chemical structure and the functional groups present. The nitro group is known to undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy-ethoxy group can influence the compound’s solubility and reactivity, affecting its interactions with molecular targets.

Comparison with Similar Compounds

Substituent Variations: Ether vs. Halogen

- 1-(2-Chloro-ethoxy)-3-nitro-benzene (CAS: 87291-34-7) Structure: Replaces the methoxy-ethoxy group with a chloro-ethoxy (-OCH₂CH₂Cl) group. Impact: The chloro substituent increases polarity and reactivity in nucleophilic substitution reactions compared to the methoxy-ethoxy group. This compound (C₈H₈ClNO₃) may exhibit higher melting points due to stronger intermolecular forces .

1-(2-Bromoethoxy)-3-methylbenzene (CAS: 6512-13-6)

Nitro Group Position and Conjugation

- 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS: 14064-58-5) Structure: Contains a nitro-substituted stilbene moiety (C₆H₅-CH=CH-C₆H₃NO₂-OCH₃). Impact: Extended conjugation via the ethenyl bridge enhances π-electron delocalization, leading to redshifted UV-Vis absorption compared to 1-(2-Methoxy-ethoxy)-3-nitro-benzene. This property is critical for optoelectronic applications .

(E)-1-Methoxy-4-[2-nitro-3-(phenylsulfonyl)prop-1-en-1-yl]benzene

Heterocyclic Analogues

- 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol Structure: Nitro group integrated into an imidazole ring. Impact: Demonstrates selective toxicity under hypoxic conditions, a property leveraged in radiosensitizers. The nitro group undergoes enzymatic reduction in low-oxygen environments, generating cytotoxic radicals—a mechanism absent in non-heterocyclic nitro compounds .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.